molecular formula C9H11NO3 B2365692 Furan-3-yl(morpholino)methanone CAS No. 743420-69-1

Furan-3-yl(morpholino)methanone

Cat. No.: B2365692
CAS No.: 743420-69-1
M. Wt: 181.191
InChI Key: DIFSUKVNPWZSIA-UHFFFAOYSA-N
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Description

Furan-3-yl(morpholino)methanone: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-yl(morpholino)methanone typically involves the reaction of furan-3-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Furan-3-yl(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

Furan-3-yl(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-3-yl(morpholino)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Furan-2-yl(morpholino)methanone: Similar structure but with the furan ring attached at the 2-position.

    Thiophene-3-yl(morpholino)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    Pyrrole-3-yl(morpholino)methanone: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness: Furan-3-yl(morpholino)methanone is unique due to the specific positioning of the furan ring and the morpholine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer specific properties that are not observed in its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

furan-3-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(8-1-4-13-7-8)10-2-5-12-6-3-10/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSUKVNPWZSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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